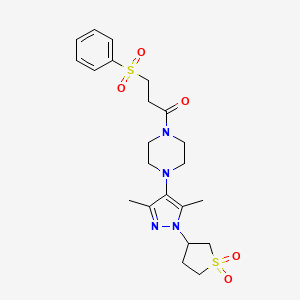

![molecular formula C18H17N3O4 B2546752 N1-(benzo[d][1,3]dioxol-5-yl)-N2-methylindoline-1,2-dicarboxamide CAS No. 1103518-13-3](/img/structure/B2546752.png)

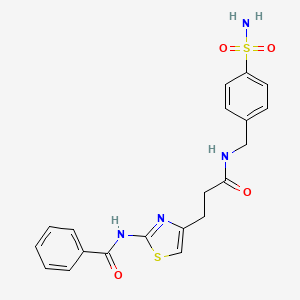

N1-(benzo[d][1,3]dioxol-5-yl)-N2-methylindoline-1,2-dicarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N1-(benzo[d][1,3]dioxol-5-yl)-N2-methylindoline-1,2-dicarboxamide" is not directly mentioned in the provided papers. However, the papers discuss various benzamide derivatives and their synthesis, which can provide insights into the synthesis and properties of related compounds. Benzamides are a class of compounds known for their diverse range of biological activities and applications in colorimetric sensing, antibacterial studies, and psychotropic effects .

Synthesis Analysis

The synthesis of benzamide derivatives often involves acylation reactions, as seen in the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives . Another approach is the reaction between ortho-phthalaldehyde and aroylhydrazines, leading to the formation of N-(1-(2-aryl-hydrazono)isoindolin-2-yl)benzamides . The synthesis of 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide from ortho-toluylchloride and 2-amino-4-picoline is another example of the diverse synthetic routes available for benzamide derivatives .

Molecular Structure Analysis

X-ray single crystallography is a common technique used to determine the solid-state properties of benzamide derivatives, as demonstrated in the studies of N-(cyano(naphthalen-1-yl)methyl)benzamides and N-(1-(2-aryl-hydrazono)isoindolin-2-yl)benzamides . These analyses reveal the geometric configurations and the presence of internal hydrogen bonding, which contribute to the rigidity and stability of the molecules .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, such as the colorimetric sensing of fluoride anions through a deprotonation-enhanced intramolecular charge transfer (ICT) mechanism . The conversion of N-(1-(2-aryl-hydrazono)isoindolin-2-yl)benzamides into highly fluorescent 1,2-bis(5-aryl-1,3,4-oxadiazol-2-yl)benzenes upon oxidation is another example of the reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be characterized using spectroscopic techniques such as IR, UV-Vis, and NMR. For instance, the FTIR analysis of 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide shows vibrational frequencies for various functional groups, and NMR results provide information on chemical shifts . The melting point range can also be indicative of the purity and stability of the compound .

Wissenschaftliche Forschungsanwendungen

Benzoxazinoids in Plant Defense and Antimicrobial Applications

Benzoxazinoids, including benzoxazinones and benzoxazolinones, are metabolites produced by certain plants, playing roles in defense against biological threats. Their structural backbone has been explored for designing new antimicrobial compounds, demonstrating potential against fungi and bacteria (Wouter J. C. de Bruijn et al., 2018).

Benzene-1,3,5-tricarboxamide in Supramolecular Chemistry

Benzene-1,3,5-tricarboxamide derivatives are utilized in various scientific disciplines, from nanotechnology to biomedical applications, due to their self-assembly into nanometer-sized structures stabilized by hydrogen bonding (S. Cantekin et al., 2012).

Benzodiazepines in Organic Synthesis and Medicinal Chemistry

The synthesis and application of 1,4- and 1,5-benzodiazepines, which are crucial in the pharmaceutical industry for their biological activities, have been extensively reviewed, highlighting their significance in both organic chemistry and drug development (Sunita Teli et al., 2023).

Monoterpenes as Antimicrobial Agents

Monoterpenes, like p-Cymene, found in over 100 plant species, exhibit a range of biological activities including antimicrobial effects. This review emphasizes the need for further studies on their in vivo efficacy and safety (A. Marchese et al., 2017).

Heterocyclic Compounds in Drug Development

Heterocyclic compounds bearing functional groups like nitrogen (N), sulfur (S), and oxygen (O) are pivotal in developing central nervous system (CNS) acting drugs, showcasing the diversity and potential of heterocyclic chemistries in therapeutic applications (S. Saganuwan, 2017).

Wirkmechanismus

Target of Action

The primary targets of N1-(benzo[d][1,3]dioxol-5-yl)-N2-methylindoline-1,2-dicarboxamide are cancer cells, specifically prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

Mode of Action

This compound interacts with its targets by causing cell cycle arrest at the S phase and inducing apoptosis in CCRF-CEM cancer cells .

Biochemical Pathways

The compound affects the biochemical pathways related to cell cycle progression and apoptosis. By causing cell cycle arrest at the S phase, it prevents the cancer cells from dividing and proliferating. By inducing apoptosis, it triggers the programmed cell death, leading to the elimination of cancer cells .

Pharmacokinetics

The compound’s anticancer activity suggests that it is able to reach the cancer cells in the body and exert its effects .

Result of Action

The molecular and cellular effects of this compound’s action include the arrest of cell cycle progression at the S phase and the induction of apoptosis. These effects lead to the inhibition of cancer cell proliferation and the reduction of cancer cell population .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-N-(1,3-benzodioxol-5-yl)-2-N-methyl-2,3-dihydroindole-1,2-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4/c1-19-17(22)14-8-11-4-2-3-5-13(11)21(14)18(23)20-12-6-7-15-16(9-12)25-10-24-15/h2-7,9,14H,8,10H2,1H3,(H,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AESCVDYQNJCCKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CC2=CC=CC=C2N1C(=O)NC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[1-(6-tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2546669.png)

![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,4-dimethoxybenzamide](/img/structure/B2546671.png)

![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2546677.png)

![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2546680.png)

![6-(2,2-Difluoroethoxy)imidazo[1,2-b]pyridazine](/img/structure/B2546681.png)

![4-oxo-4-phenyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}butanamide](/img/structure/B2546682.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2546688.png)

![2-[(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2546689.png)

![2-(ethylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2546691.png)